molecular formula C20H20N2O3 B12142912 2-{[3-methyl-5-(morpholin-4-yl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

2-{[3-methyl-5-(morpholin-4-yl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B12142912
M. Wt: 336.4 g/mol
InChI Key: YWDNANHOYRNYDW-UHFFFAOYSA-N
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Description

2-{[3-methyl-5-(morpholin-4-yl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound featuring a unique combination of functional groups. This compound is part of the isoindole family, known for their diverse biological activities and applications in medicinal chemistry. The presence of the morpholine ring and the methyl group on the phenyl ring adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-methyl-5-(morpholin-4-yl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group with the morpholine and methyl substituents can be introduced via a Friedel-Crafts alkylation reaction.

    Final Assembly: The final step involves coupling the isoindole core with the substituted phenyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalyst Optimization: Using more efficient and recyclable catalysts.

    Green Chemistry Principles: Minimizing waste and using environmentally benign solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the isoindole core, potentially converting it to a more saturated ring system.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Saturated isoindole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It can be used in studies to understand protein-ligand interactions.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers with specific electronic or mechanical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The morpholine ring can interact with protein active sites, while the isoindole core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-methyl-5-(piperidin-4-yl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione: Similar structure but with a piperidine ring instead of morpholine.

    2-{[3-methyl-5-(pyrrolidin-4-yl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione: Contains a pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in 2-{[3-methyl-5-(morpholin-4-yl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione provides unique electronic and steric properties, making it distinct in its reactivity and biological activity compared to similar compounds with different nitrogen-containing rings.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-[(3-methyl-5-morpholin-4-ylphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C20H20N2O3/c1-14-10-15(12-16(11-14)21-6-8-25-9-7-21)13-22-19(23)17-4-2-3-5-18(17)20(22)24/h2-5,10-12H,6-9,13H2,1H3

InChI Key

YWDNANHOYRNYDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCOCC2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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